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Compound of Interest

Compound Name: Gadolinium--nickel (1/5)

Cat. No.: B15489513

An In-Depth Technical Guide to the Electronic Band Structure of the GdNis Intermetallic
Compound

This guide provides a comprehensive overview of the electronic band structure of the
Gadolinium-Nickel (GdNis) intermetallic compound, intended for researchers, scientists, and
professionals in materials science and related fields. It synthesizes findings from both
theoretical calculations and experimental observations to elucidate the electronic properties of
this material.

Introduction

GdNis is a member of the rare-earth-transition metal intermetallic compounds, crystallizing in
the hexagonal CaCus-type structure. Its electronic structure is of significant interest due to the
interplay between the localized 4f electrons of Gadolinium (Gd) and the itinerant 3d electrons of
Nickel (Ni), which governs its magnetic and other physical properties. Understanding the
electronic band structure, particularly the density of states (DOS) near the Fermi level (E_F), is
crucial for applications in areas such as magnetic refrigeration and hydrogen storage.

Theoretical Framework and Computational Methods

The electronic band structure of GdNis has been predominantly investigated using first-
principles calculations based on Density Functional Theory (DFT). Due to the strongly
correlated nature of the Gd 4f electrons, standard approximations like the Local Density
Approximation (LDA) or Generalized Gradient Approximation (GGA) are often insufficient. The
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LSDA+U method, which incorporates a Hubbard-like term (U) to account for strong on-site
Coulomb interactions, has been shown to provide a more accurate description.

LSDA+U Calculation Protocol

A typical computational workflow for determining the electronic band structure of GdNis using
the LSDA+U method is outlined below. This protocol is based on common practices for similar
rare-earth intermetallic compounds.
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Caption: DFT calculation workflow for GdNis.
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Methodology Details:

o Crystal Structure: The calculation begins with the experimental lattice parameters for the
hexagonal CaCus structure of GdNis.

o Pseudopotentials: Appropriate pseudopotentials are chosen to represent the interaction of
the core electrons with the valence electrons for both Gd and Ni.

o LSDA+U Parameters: To correctly model the localized Gd 4f electrons, a Hubbard U of 6.7
eV and an exchange parameter J of 0.7 eV are applied[1].

o K-point Mesh: The integration over the Brillouin zone is performed using a Monkhorst-Pack
grid, for instance, an 8x8x8 mesh, to ensure convergence of the total energy[1].

o Geometry Optimization: The atomic positions and lattice parameters are relaxed to find the
ground-state configuration.

o Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to obtain the
ground-state electron density.

e Band Structure and DOS Calculation: A non-SCF calculation along high-symmetry directions
in the Brillouin zone is then carried out to determine the band structure and the density of
states.

Experimental Probes of the Electronic Structure

Experimental techniques, primarily photoemission spectroscopy, provide direct measurements
of the occupied electronic states, offering a valuable comparison to theoretical predictions.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and
chemical state of the near-surface region of a material. By measuring the kinetic energy of
photoemitted core-level electrons, their binding energies can be determined.

Experimental Protocol for XPS of GdNis:
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Caption: Experimental workflow for XPS analysis.
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Methodology Details:

o Sample Preparation: The sample is fractured in-situ under ultra-high vacuum (UHV) to
expose a clean surface, minimizing contamination.

o X-ray Source: A monochromatic Al Ka X-ray source (1486.6 eV) is commonly used.

o Electron Analyzer: A hemispherical mirror analyzer with high energy resolution (e.g., ~0.3 eV)
is used to measure the kinetic energy of the photoelectrons.

o Data Analysis: The binding energy is calculated from the kinetic energy of the
photoelectrons. The spectra are calibrated, and peaks are fitted to determine the precise
binding energies of the core levels.

Summary of Electronic Structure Properties

The electronic structure of GdNis near the Fermi level is primarily composed of hybridized Ni 3d
and Gd 5d states. The highly localized Gd 4f states are found at higher binding energies.

yuantitati t | ical Calculati

Parameter Value Method Reference
Hubbard U (Gd 4f) 6.7 eV LSDA+U [1]
Exchange J (Gd 4f) 0.7 eV LSDA+U [1]

Magnetic Moment

~70u B Calculation [2]
(Gd)

. , Non-zero, coupled ]
Magnetic Moment (Ni) ] ) Calculation [2]
ferrimagnetically to Gd

Density of States at

Not explicitly reported LSDA+U
E_F (N(E_F))

Ni 3d Bandwidth Not explicitly reported LSDA+U

Gd 4f Peak Position o
) Not explicitly reported LSDA+U
(theoretical)
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o : : |

Parameter Value (eV) Method Reference

Gd 4f Binding Energy ~7.4 eV XPS [2]

Ni 2ps/2 Binding

~852.7 eV XPS [2]
Energy

Discussion of the Electronic Band Structure

The calculated density of states for GdNis reveals that the Ni 3d states form a broad band that
constitutes the main contribution to the DOS near the Fermi level. The Gd 5d states are also
present at the Fermi level, hybridizing with the Ni 3d states. This hybridization is crucial for the
magnetic coupling between the Gd and Ni sublattices.

The highly correlated Gd 4f electrons, when treated with the LSDA+U method, are correctly
placed several eV below the Fermi level, in agreement with experimental photoemission data
which find these states at approximately 7.4 eV.[2] In standard LDA or GGA calculations
without the U correction, the Gd 4f states are incorrectly predicted to be much closer to the
Fermi level.

The metallic character of GdNis is evident from the finite density of states at the Fermi level.
The magnetic properties are driven by the large magnetic moment of the Gd3+ ion (with a half-
filled 4f shell) and a smaller induced moment on the Ni atoms, which couple ferrimagnetically.

Conclusion

The electronic band structure of GdNis is characterized by a complex interplay of localized Gd
4f electrons and itinerant Ni 3d and Gd 5d electrons. A combination of advanced theoretical
methods like LSDA+U and experimental techniques such as XPS is essential for an accurate
description of its electronic properties. The data and methodologies presented in this guide
provide a foundational understanding for further research and development of GdNis-based
materials. Further investigations to precisely quantify the density of states at the Fermi level
and the bandwidth of the constituent electronic states would be beneficial for a more complete
picture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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